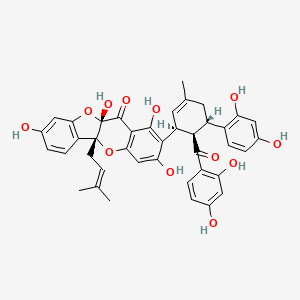

Sanggenon C

Description

Properties

Molecular Formula |

C40H36O12 |

|---|---|

Molecular Weight |

708.7 g/mol |

IUPAC Name |

(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1 |

InChI Key |

XETHJOZXBVWLLM-HUKCQOFTSA-N |

SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

Isomeric SMILES |

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

Synonyms |

cathayanon E sanggenon C sanggenone C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Sanggenon C from Morus alba Root Bark

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Sanggenon C, a bioactive prenylated flavonoid, from the root bark of Morus alba (white mulberry). This document details the experimental protocols for extraction and purification, presents quantitative data for the characterization of this compound, and illustrates the key signaling pathways influenced by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Morus alba, a plant with a long history in traditional medicine, is a rich source of various bioactive compounds, including a class of Diels-Alder type adducts known as sanggenons. Among these, this compound has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide focuses on the methodologies for isolating this compound in a pure form, a critical step for its further investigation and potential therapeutic application.

Experimental Protocols

The isolation of this compound from Morus alba root bark is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are synthesized from various established methodologies.

Plant Material and Extraction

-

Plant Material: Dried root bark of Morus alba is the starting material.

-

Extraction Solvent: 80% methanol or 80% ethanol are commonly used for the initial extraction.

-

Extraction Procedure:

-

The dried and powdered root bark (e.g., 10 kg) is extracted with the chosen solvent (e.g., 170 L) at room temperature for 24 hours.[1]

-

Alternatively, reflux extraction can be employed, where the material is extracted three times with the solvent for 2 hours each time.

-

The resulting extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning (Fractionation)

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The concentrated crude extract (e.g., 1.7 kg) is suspended in water (e.g., 2 L).[1]

-

The aqueous suspension is successively partitioned with solvents of increasing polarity, typically:

-

Each fraction is concentrated to yield the respective crude fractions (e.g., EtOAc fraction, n-BuOH fraction, and the remaining water fraction). This compound is typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, rich in this compound, is further purified using a combination of column chromatography techniques.

-

Silica Gel Column Chromatography:

-

The EtOAc fraction is loaded onto a silica gel column.

-

Elution is performed with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.

-

-

Sephadex LH-20 Column Chromatography:

-

The partially purified fractions are further subjected to chromatography on a Sephadex LH-20 column.

-

Methanol is typically used as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.

-

-

Octadecylsilyl (ODS) Column Chromatography:

-

For final purification, Open Column Chromatography (ODS) can be employed.

-

A gradient of methanol in water is used for elution.

-

The combination of these chromatographic steps allows for the isolation of this compound with high purity.

Figure 1. Experimental workflow for the isolation of this compound.

Data Presentation

Physicochemical and Spectroscopic Data

The identity and purity of the isolated this compound are confirmed through various analytical techniques.

| Parameter | Data | Reference |

| Molecular Formula | C₄₀H₃₆O₁₂ | PubChem CID: 13824422 |

| Molecular Weight | 708.7 g/mol | PubChem CID: 13824422 |

| Mass Spectrometry (GC-MS) | m/z: 151, 111, 213, 110, 150 (Top 5 Peaks, Positive Ion Mode) | PubChem CID: 13824422 |

| Purity | >98% (Commercially available standard) | [2] |

Quantitative Yield

Quantitative data on the yield of this compound can vary depending on the specific extraction and purification protocol used. One study reported a specialized extract of Morus alba root bark, labeled MA60, which was enriched in Diels-Alder type adducts and contained 10.7% this compound.

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways, particularly those involved in apoptosis and inflammation.

Mitochondrial Apoptosis Pathway

This compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[2][3][4] This process involves an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

Key events in this pathway include:

-

Increased intracellular Ca²⁺ and ATP levels.[2]

-

Inhibition of nitric oxide (NO) production via the downregulation of inducible nitric oxide synthase (iNOS) expression.[2][3]

-

A decrease in the expression of the anti-apoptotic protein Bcl-2.[2]

-

Release of cytochrome c (Cyt C) from the mitochondria into the cytosol.[2]

-

Activation of caspase-9, which subsequently triggers a cascade of effector caspases, leading to programmed cell death.[2]

Figure 2. Mitochondrial apoptosis pathway induced by this compound.

NF-κB and Nrf2/HO-1 Signaling Pathways

While direct studies on this compound's effect on NF-κB and Nrf2/HO-1 are limited, flavonoids, in general, are known to modulate these pathways, which are central to the inflammatory response and cellular defense against oxidative stress.

-

NF-κB Pathway: Flavonoids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.

-

Nrf2/HO-1 Pathway: Many flavonoids are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1). Activation of this pathway helps to protect cells from oxidative damage and inflammation.

Figure 3. General modulation of NF-κB and Nrf2/HO-1 pathways by flavonoids.

Conclusion

This technical guide provides a detailed framework for the isolation and characterization of this compound from Morus alba root bark. The outlined experimental protocols, compiled quantitative data, and illustrated signaling pathways offer a valuable resource for researchers and professionals in the field of natural product drug discovery. The potent and diverse biological activities of this compound underscore its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic efficacy in various disease models.

References

- 1. Three new cytotoxic Diels-Alder-type adducts from Morus australis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Diels-Alder type adducts from Morus cathayana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Sanggenon C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C is a complex prenylated flavonoid isolated from the root bark of Morus species, commonly known as mulberry. This natural product has garnered significant attention within the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. A thorough understanding of its intricate chemical structure and stereochemistry is paramount for elucidating its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the structural features of this compound, supported by spectroscopic data, and details the experimental protocols for its isolation and characterization. Furthermore, it visualizes key biological signaling pathways modulated by this compound.

Chemical Structure and Stereochemistry

This compound possesses a complex molecular architecture, characterized by a Diels-Alder type adduct of a chalcone and a dehydroprenylflavanone.[1] Its molecular formula has been established as C₄₀H₃₆O₁₂. The IUPAC name for this compound is (5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one.[2][3] The CAS registry number for this compound is 80651-76-9.[2]

The molecule features a fused heterocyclic core and multiple chiral centers, contributing to its unique three-dimensional conformation. The absolute stereochemistry of this compound has been determined as (5aR,10aS) for the benzofuro[3,2-b]chromen-11-one core and (1S,5S,6R) for the substituted cyclohexene moiety.[2][3] This specific stereochemical arrangement is crucial for its biological activity.

Spectroscopic Data for Structural Elucidation

The structure of this compound was originally elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.08 | d | H-27 | |

| 7.22 | d | H-6' | |

| 6.86 | d | H-33 | |

| 6.42 | dd | H-5' | |

| 6.30 | d | H-3' | |

| 6.28 | dd | H-26 | |

| 6.26 | d | H-30 | |

| 6.16 | dd | H-32 | |

| 6.11 | d | H-24 | |

| 5.63 | s | H-8 |

Note: The complete assignment of all protons requires 2D NMR techniques. The data presented is a selection of key resolved signals.[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched resources. |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 709.2279 | Data not available in the searched resources. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in the searched resources. | Hydroxyl (-OH) stretching |

| Data not available in the searched resources. | Carbonyl (C=O) stretching |

| Data not available in the searched resources. | Aromatic (C=C) stretching |

Experimental Protocols

Isolation of this compound from Morus alba Root Bark

The following is a general procedure for the isolation of this compound, based on reported methods.[5][6]

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Protocol:

-

Extraction: The dried and powdered root bark of Morus alba is extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The this compound-containing fraction is typically the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled.

-

Final Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) or Sephadex LH-20 column chromatography to yield pure this compound.

Structural Elucidation Methodologies

The definitive structure of this compound was established using a combination of the following spectroscopic methods:

-

¹H and ¹³C NMR Spectroscopy: 1D and 2D NMR experiments (COSY, HSQC, HMBC) were used to establish the connectivity of protons and carbons and to assign the stereochemistry.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of the molecule.

-

Infrared Spectroscopy: IR spectroscopy was used to identify key functional groups such as hydroxyl and carbonyl groups.

Biological Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its observed pharmacological effects.

Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory responses.[7] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[7]

This compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits the NF-κB signaling pathway by preventing IKK-mediated phosphorylation of IκBα.

Suppression of the Calcineurin/NFAT2 Signaling Pathway

This compound has been shown to exert protective effects against cardiac hypertrophy by suppressing the calcineurin/NFAT2 signaling pathway.[5][8] It inhibits the activation of calcinein, a calcium-dependent phosphatase, which in turn prevents the dephosphorylation and nuclear translocation of the transcription factor NFAT2.[5][8]

This compound's Role in the Calcineurin/NFAT2 Pathway

Caption: this compound suppresses the calcineurin/NFAT2 pathway by inhibiting calcineurin activity.

Conclusion

This compound is a structurally complex and biologically active natural product with significant potential for therapeutic applications. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the spectroscopic data that underpins its structural elucidation. The outlined experimental protocols for isolation and characterization, along with the visualization of its interactions with key signaling pathways, offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships and the development of synthetic analogues of this compound are promising avenues for future research.

References

- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C40H36O12 | CID 15479638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Sanggenon C Biosynthetic Pathway in Mulberry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon C, a potent bioactive compound isolated from mulberry (Morus species), has garnered significant attention for its diverse pharmacological activities. This complex prenylated flavonoid is a Diels-Alder type adduct, showcasing a unique chemical architecture that contributes to its therapeutic potential. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering insights into the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

The Biosynthetic Pathway of this compound: A Multi-Step Enzymatic Cascade

The biosynthesis of this compound is a multi-faceted process that begins with the general phenylpropanoid pathway and proceeds through a series of specialized enzymatic reactions, including chalcone synthesis, prenylation, diene formation, and a key Diels-Alder cycloaddition.

The Phenylpropanoid and Flavonoid Backbone Formation

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This molecule serves as the starter unit for the flavonoid biosynthetic pathway.

Key Enzyme: Chalcone Synthase (CHS)

Chalcone synthase is the gatekeeper enzyme of flavonoid biosynthesis, catalyzing the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] Mulberry harbors a family of CHS genes, with specific isoforms likely contributing to the pool of chalcones destined for downstream modifications.[2][3][4]

Prenylation: Adding the Isoprenoid Moiety

A crucial step in the formation of this compound precursors is prenylation, the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid skeleton. This reaction is catalyzed by flavonoid prenyltransferases (FPTs).

Key Enzyme: Flavonoid Prenyltransferases (FPTs)

Morus alba possesses specific FPTs, such as Morus alba isoliquiritigenin 3'-dimethylallyltransferase (MaIDT), which exhibit regioselectivity in attaching the prenyl group to flavonoid acceptors.[5] While the exact FPT responsible for prenylating the specific chalcone precursor to this compound has not been definitively identified, it is hypothesized to be a membrane-bound enzyme with specificity for chalcones.[5]

The Decisive Diels-Alder Reaction

The hallmark of this compound's structure is the cyclohexene ring system, formed via an enzymatic Diels-Alder [4+2] cycloaddition.[2][6][7] This reaction involves a diene and a dienophile, both of which are specialized mulberry metabolites.

Key Enzymes: Morus alba Moracin C Oxidase (MaMO) and Morus alba Diels-Alderase (MaDA)

The formation of the diene precursor is catalyzed by Morus alba moracin C oxidase (MaMO), a berberine bridge enzyme (BBE)-like enzyme that carries out an oxidative dehydrogenation reaction.[8] The resulting diene then reacts with a dienophile, a prenylated chalcone, in a reaction catalyzed by the Morus alba Diels-Alderase (MaDA).[6][8] MaDA is a groundbreaking discovery, representing one of the first identified enzymes capable of catalyzing an intermolecular Diels-Alder reaction in plants.[8][9] The evolution of these enzymes from a common BBE-like ancestor highlights a fascinating case of neofunctionalization in plant metabolic pathways.[8]

Quantitative Data on Key Enzymes

While the key enzymes in the this compound biosynthetic pathway have been identified and functionally characterized, detailed kinetic data for each enzyme is not yet fully available in the public domain. The following table summarizes the available information.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) | Km | kcat | Reference(s) |

| Chalcone Synthase | CHS | p-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone | ~7.0-8.0 | ~30-37 | Data not available | Data not available | [4] |

| Flavonoid Prenyltransferase | MaIDT | Isoliquiritigenin, DMAPP | 3'-dimethylallyl-isoliquiritigenin | 9.0 | 30 | Data not available | Data not available | [5] |

| Morus alba Moracin C Oxidase | MaMO | Moracin C | Dehydro-moracin C (diene) | 8.0 | 50 | Data not available | Data not available | [6][8] |

| Morus alba Diels-Alderase | MaDA | Dehydro-moracin C, Prenylated Chalcone | Diels-Alder adduct | 8.0 | 50 | Data not available | Data not available | [6][8] |

Note: While it has been reported that the kinetic parameters (Km and kcat) for MaMO and MaDA have been measured, the specific values were not available in the reviewed literature.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Recombinant Enzymes (General Protocol)

This protocol is a generalized procedure for the expression and purification of mulberry biosynthetic enzymes in Escherichia coli.

a. Gene Cloning and Vector Construction:

-

Amplify the full-length cDNA of the target gene (e.g., MaDA, MaMO) by PCR using gene-specific primers.

-

Clone the PCR product into an appropriate expression vector (e.g., pET-28a or pGEX series) containing a purification tag (e.g., His-tag, GST-tag).

-

Verify the construct by DNA sequencing.

b. Protein Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Incubate the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

c. Protein Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the recombinant protein from the supernatant using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins, Glutathione-Sepharose for GST-tagged proteins).

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the purified protein using an appropriate elution buffer (e.g., high concentration of imidazole for His-tagged proteins, reduced glutathione for GST-tagged proteins).

-

Analyze the purity of the protein by SDS-PAGE.

Chalcone Synthase (CHS) Activity Assay

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

a. Reaction Mixture:

-

100 mM potassium phosphate buffer (pH 7.0)

-

10 µM p-coumaroyl-CoA

-

100 µM malonyl-CoA

-

Purified recombinant CHS enzyme (1-5 µg)

b. Procedure:

-

Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) on a C18 column, monitoring at a wavelength of approximately 370 nm for the detection of naringenin chalcone.

Flavonoid Prenyltransferase (FPT) Activity Assay

This assay determines the transfer of a prenyl group from DMAPP to a flavonoid acceptor.

a. Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 9.0)

-

10 mM MgCl₂

-

1 mM DMAPP

-

100 µM flavonoid substrate (e.g., isoliquiritigenin)

-

Microsomal fraction containing the recombinant FPT or purified enzyme.

b. Procedure:

-

Combine the buffer, MgCl₂, and flavonoid substrate.

-

Add the enzyme preparation and pre-incubate at 30°C for 5 minutes.

-

Start the reaction by adding DMAPP.

-

Incubate the mixture at 30°C for 1-2 hours.

-

Terminate the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the ethyl acetate layer.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the products by HPLC, comparing the retention times with authentic standards of the prenylated flavonoid.

Morus alba Moracin C Oxidase (MaMO) and Diels-Alderase (MaDA) Coupled Assay

This coupled assay reconstitutes the final steps of this compound biosynthesis in vitro.

a. Reaction Mixture:

-

20 mM Tris-HCl buffer (pH 8.0)

-

100 µM Moracin C (substrate for MaMO)

-

100 µM Prenylated chalcone (dienophile for MaDA)

-

Purified recombinant MaMO (5 µg)

-

Purified recombinant MaDA (5 µg)

b. Procedure:

-

Combine all components in a microcentrifuge tube.

-

Incubate the reaction mixture at 50°C for 2 hours.[10]

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC-MS to identify the Diels-Alder adduct product, this compound, by comparing its retention time and mass spectrum with an authentic standard.

Visualizations of Pathways and Workflows

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in mulberry.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion

The elucidation of the this compound biosynthetic pathway in mulberry represents a significant advancement in our understanding of complex natural product formation. The discovery of the enzymatic machinery responsible for the key prenylation and Diels-Alder reactions opens up new avenues for the biotechnological production of this valuable compound. Further research focused on obtaining detailed kinetic data for all the enzymes in the pathway and optimizing their heterologous expression will be crucial for developing scalable and sustainable production platforms for this compound and its analogs, thereby facilitating future drug development efforts.

References

- 1. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 2. Novel Diels–Alder Type Adducts from Morus alba Root Bark Targeting Human Monoamine Oxidase and Dopaminergic Receptors for the Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of Moran 20K from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. princeton.edu [princeton.edu]

Sanggenon C: A Technical Deep Dive into its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon C, a naturally occurring flavonoid extracted from the root bark of Morus species (mulberry), has emerged as a promising candidate in oncology research.[1][2][3][4] This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, providing an in-depth analysis of its effects on cell proliferation, apoptosis, cell cycle, and key signaling pathways. The information presented herein is intended to support further research and drug development efforts in harnessing the therapeutic potential of this compound.

Inhibition of Cancer Cell Proliferation

This compound has demonstrated significant dose- and time-dependent inhibition of proliferation across various cancer cell lines, including colon (LoVo, HT-29, SW480), gastric (HGC-27, AGS), glioblastoma (LN-229, U-87 MG), and leukemia (K562, P388).[1][3][5][6]

Quantitative Data on Cell Viability

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect | IC50 (µM) | Reference |

| LoVo | Colon Cancer | 0, 5, 10, 20, 40, 80 | 24 | Dose-dependent inhibition of proliferation | Not specified | [1][2] |

| HT-29 | Colon Cancer | 0, 5, 10, 20, 40, 80 | 24 | Dose-dependent inhibition of proliferation | Not specified | [1][2] |

| SW480 | Colon Cancer | 0, 5, 10, 20, 40, 80 | 24 | Dose-dependent inhibition of proliferation | Not specified | [1][2] |

| HGC-27 | Gastric Cancer | 4-12 | 24 | Inhibition of proliferation | 9.129 | [7] |

| AGS | Gastric Cancer | 4-12 | 24 | Inhibition of proliferation | 9.863 | [7] |

| H22 | Hepatoma | Not specified | 24 | Inhibition of proliferation | ~15 | [6][8] |

| P388 | Leukemia | Not specified | 24 | Inhibition of proliferation | ~15 | [6][8] |

| K562 | Leukemia | Not specified | Not specified | Inhibition of viability | ~15 | [6][8] |

Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis. This has been observed in colon cancer, gastric cancer, and glioblastoma cells.[1][3][5]

Mitochondrial Apoptosis Pathway

In colon cancer cells (HT-29), this compound triggers the mitochondrial pathway of apoptosis.[1][2][9] This is characterized by:

-

Increased Reactive Oxygen Species (ROS) Generation: this compound treatment leads to a significant increase in intracellular ROS levels.[1][2][4]

-

Mitochondrial Dysfunction: The compound induces mitochondrial membrane permeabilization (MMP).[4] It also increases intracellular Ca2+ and ATP levels.[1][2][4][9]

-

Modulation of Apoptotic Proteins: this compound downregulates the anti-apoptotic protein Bcl-2 and increases the release of Cytochrome C, which in turn activates caspase-9 and subsequent downstream caspases.[1][4]

-

Inhibition of Nitric Oxide (NO) Production: The compound inhibits the expression of inducible nitric oxide synthase (iNOS), leading to decreased NO production, a molecule implicated in cancer progression.[1][2][9]

References

- 1. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. article.imrpress.com [article.imrpress.com]

- 9. researchgate.net [researchgate.net]

Sanggenon C: A Potent Proteasome Inhibitor in Tumor Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Sanggenon C, a natural prenylated flavonoid, has emerged as a significant agent in cancer research, primarily due to its ability to inhibit tumor cell viability through the induction of cell cycle arrest and apoptosis.[1][2] This technical guide delves into the core mechanism of this compound's anti-tumor activity: proteasome inhibition. It provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Proteasome Inhibition

The proteasome is a critical cellular machinery responsible for degrading ubiquitinated proteins, playing a vital role in cell cycle regulation, signal transduction, and apoptosis. Its inhibition is a validated therapeutic strategy in oncology. This compound has been identified as a novel inhibitor of the proteasome in tumor cells.[1][3]

The primary mechanism involves the direct inhibition of the chymotrypsin-like (CT-like) activity of the 20S and 26S proteasomes.[1] This inhibition leads to the accumulation of ubiquitinated proteins and key regulatory proteins, such as the cell cycle inhibitor p27.[1][2] The buildup of these proteins disrupts normal cellular processes, triggering cell cycle arrest and ultimately leading to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on tumor cells.

Table 1: Inhibitory Concentration (IC50) of this compound

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Murine Hepatoma H22 | Alamar Blue Assay | ~15 | [1] |

| Murine Leukemic P388 | Alamar Blue Assay | ~15 | [1] |

| Human Myeloid Leukemia K562 | Alamar Blue Assay | ~15 | [1] |

| Purified Human 20S Proteasome | Cell-free Proteasome Activity Assay | 4 | [1] |

| H22 Cell Lysate (26S Proteasome) | Cell-free Proteasome Activity Assay | 15 | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution in H22 Cells

| Treatment | Duration (hours) | % of Cells in G0/G1 Phase | Reference |

| Untreated | 0 | ~40 | [1] |

| 20 µM this compound | 24 | ~80 | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the investigation of this compound as a proteasome inhibitor.

Signaling Pathway of this compound in Tumor Cells

Caption: this compound inhibits the proteasome, leading to downstream effects.

Experimental Workflow for Assessing Proteasome Inhibition

Caption: Workflow for evaluating this compound's effect on proteasome activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

Cell Viability Assay (Alamar Blue Assay)

-

Cell Seeding: Seed tumor cells (e.g., H22, P388, K562) in 96-well plates at an appropriate density.

-

Treatment: After cell attachment, treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plates for the desired period (e.g., 24 hours).

-

Alamar Blue Addition: Add Alamar blue solution (10% of the culture volume) to each well.

-

Incubation: Incubate for 4 hours at 37°C.

-

Measurement: Measure the absorbance at 570 nm and 600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as the percentage of the untreated control. The IC50 value is determined from the dose-response curve.[1]

Cell-Free Proteasome Activity Assay

-

Preparation: Use purified human 20S proteasome or cell lysates (e.g., from H22 cells) containing 26S proteasome.

-

Treatment: Incubate the proteasome preparation with various concentrations of this compound for 90 minutes.

-

Substrate Addition: Add a specific fluorogenic substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

-

Measurement: Measure the fluorescence of the released AMC group at excitation and emission wavelengths of 360 nm and 436 nm, respectively.

-

Data Analysis: Determine the proteasome activity relative to the untreated control and calculate the IC50 value.[1]

Cell-Based Proteasome Activity Assay (Proteasome-Glo Assay)

-

Cell Seeding and Treatment: Seed approximately 4,000 cells per well in a 96-well plate and treat with various concentrations of this compound for 6 hours at 37°C.

-

Reagent Addition: Add the Proteasome-Glo Cell-Based Assay Reagent to each well.

-

Incubation: Incubate for 10 minutes at room temperature.

-

Measurement: Measure the luminescence, which corresponds to the proteasomal chymotrypsin-like activity.

-

Data Analysis: Express the activity as relative light units (RLU) and normalize to the untreated control.[1]

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the indicated times and concentrations, then lyse the cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ubiquitinated proteins, p27, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Cell Cycle Analysis

-

Cell Treatment: Treat cells (e.g., H22, P388) with this compound (e.g., 20 µM) for various time points (e.g., 4, 8, 12, 24 hours).

-

Cell Fixation: Harvest the cells and fix them in 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Apoptosis Assay (Annexin V-PI Staining)

-

Cell Treatment: Treat cells with this compound for the indicated times and concentrations.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Other Reported Anti-Cancer Mechanisms

While proteasome inhibition is a key mechanism, other studies have reported that this compound can also induce apoptosis in colon cancer cells through the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, as well as by activating the mitochondrial pathway via increased reactive oxygen species (ROS) generation.[4][5][6] Furthermore, in glioblastoma, this compound has been shown to inhibit cell proliferation and induce apoptosis by regulating the MIB1/DAPK1 axis.[7][8] It has also been reported to inhibit glioblastoma cell migration and invasion by promoting the ubiquitination of β-catenin.[9] These findings suggest that this compound possesses a multi-faceted anti-cancer profile, making it a promising candidate for further pre-clinical and clinical investigation.

References

- 1. This compound decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound decreases tumor cell viability associated with proteasome inhibition [imrpress.com]

- 3. This compound decreases tumor cell viability associated with proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [this compound inhibits glioblastoma cell migration and invasion by promoting ubiquitination of β-catenin] - PubMed [pubmed.ncbi.nlm.nih.gov]

Sanggenon C: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C, a Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has demonstrated significant potential as a natural antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant and free radical scavenging activities of this compound. It summarizes key quantitative data, details the experimental protocols for the cited antioxidant assays, and visually represents the signaling pathways implicated in its protective effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Quantitative Antioxidant and Free Radical Scavenging Activity

The antioxidant and free radical scavenging capabilities of this compound have been evaluated using various in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from key studies, providing a quantitative measure of its efficacy.

Table 1: Free Radical Scavenging Activity of this compound

| Assay | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 (µg/mL) | Reference IC50 (µM) |

| DPPH• Scavenging | 11.2 ± 0.8 | 15.8 ± 1.1 | Trolox | 2.5 ± 0.2 | 10.0 ± 0.8 |

| ABTS•+ Scavenging | 9.8 ± 0.7 | 13.8 ± 1.0 | Trolox | 1.8 ± 0.1 | 7.2 ± 0.4 |

Data sourced from Li et al. (2018).

Table 2: Reducing Power of this compound

| Assay | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 (µg/mL) | Reference IC50 (µM) |

| Ferric Reducing Antioxidant Power (FRAP) | 285.2 ± 18.3 | 402.2 ± 25.8 | Trolox | 102.5 ± 5.7 | 409.5 ± 22.8 |

| Cu²⁺-Reducing Power | 15.3 ± 1.1 | 21.6 ± 1.5 | Trolox | 3.2 ± 0.2 | 12.8 ± 0.8 |

Data sourced from Li et al. (2018).

Experimental Protocols

This section provides detailed methodologies for the key antioxidant assays cited in this guide. These protocols are based on established methods and are intended to provide a practical reference for researchers.

DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH• radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a 0.1 mM solution of DPPH• in methanol.

-

Add various concentrations of this compound (dissolved in a suitable solvent like methanol or DMSO) to the DPPH• solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH• solution without the sample, and A_sample is the absorbance of the DPPH• solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS•+ radical cation by reacting ABTS with an oxidizing agent like potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Procedure:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation stock solution.

-

Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Trolox is commonly used as a standard.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly related to the reducing power of the antioxidant.

Procedure:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add a small volume of the this compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the blue-colored solution at 593 nm.

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

The results are expressed as Fe²⁺ equivalents or in terms of the IC50 value.

Cupric Ion (Cu²⁺) Reducing Antioxidant Capacity (CUPRAC) Assay

Principle: The CUPRAC assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant. The resulting colored complex has a maximum absorption at 450 nm.

Procedure:

-

Prepare the following reagents: 10 mM CuCl₂ solution, 7.5 mM neocuproine solution in ethanol, and 1 M ammonium acetate buffer (pH 7.0).

-

Mix the CuCl₂, neocuproine, and ammonium acetate buffer solutions in a 1:1:1 ratio.

-

Add various concentrations of this compound to the reaction mixture.

-

Incubate at room temperature for 30 minutes.

-

Measure the absorbance at 450 nm.

-

The results are typically expressed as Trolox equivalents or as an IC50 value.

Superoxide Radical (O₂•⁻) Scavenging Assay (General Protocol)

Principle: This assay often utilizes a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system, to generate superoxide radicals. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan. The scavenging activity is measured by the inhibition of formazan formation.

Procedure:

-

Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Add various concentrations of this compound to a mixture of NADH and NBT.

-

Initiate the reaction by adding PMS.

-

Incubate at room temperature for a specific time (e.g., 5 minutes).

-

Measure the absorbance of the formazan product at 560 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Hydroxyl Radical (•OH) Scavenging Assay (General Protocol)

Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals. These highly reactive radicals can degrade a detector molecule, such as deoxyribose. The extent of degradation is measured, and the scavenging activity is determined by the ability of the antioxidant to inhibit this degradation.

Procedure:

-

Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, and deoxyribose in a phosphate buffer (pH 7.4).

-

Add this compound at various concentrations to the reaction mixture containing deoxyribose, FeCl₃, EDTA, and H₂O₂.

-

Initiate the reaction by adding ascorbic acid.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

-

Heat the mixture in a water bath to develop a pink chromogen.

-

Measure the absorbance of the solution at 532 nm.

-

The percentage of inhibition of deoxyribose degradation is calculated to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant and protective effects through the modulation of several key signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these mechanisms.

General Antioxidant Mechanisms

Nrf2/HO-1 and NF-κB Signaling Pathways in Anti-inflammatory and Antioxidant Responses

RhoA-ROCK Signaling Pathway in Neuroprotection

AMPK/mTOR/FOXO3a Pathway in Cardioprotection

Conclusion

This compound exhibits potent antioxidant and free radical scavenging activities, as evidenced by its low IC50 values in DPPH, ABTS, and copper reducing power assays. Its mechanisms of action are multifaceted, involving direct radical scavenging and the modulation of key cellular signaling pathways such as Nrf2/HO-1, NF-κB, RhoA-ROCK, and AMPK/mTOR/FOXO3a. These properties underscore the potential of this compound as a lead compound for the development of novel therapeutic agents for conditions associated with oxidative stress and inflammation. Further research, particularly in vivo studies and investigations into its superoxide and hydroxyl radical scavenging capabilities, is warranted to fully elucidate its therapeutic potential.

Sanggenon C: A Technical Guide to its Role in the Regulation of Apoptotic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon C, a natural flavonoid isolated from the root bark of Morus species, has emerged as a promising candidate in cancer research due to its potent anti-proliferative and pro-apoptotic properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound regulates apoptotic pathways in cancer cells. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in various cancer cell lines, primarily through the intrinsic or mitochondrial pathway. The core mechanism involves the generation of reactive oxygen species (ROS), modulation of intracellular signaling cascades, and regulation of key apoptotic proteins.

Data Presentation: Quantitative Effects of this compound

The pro-apoptotic and anti-proliferative effects of this compound have been quantified in several cancer cell lines. The following tables summarize the key data from these studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| HT-29 | Colorectal Cancer | Not explicitly stated, but significant apoptosis observed at 10-40 µM | [1][2] |

| LoVo | Colorectal Cancer | Not explicitly stated, but proliferation inhibited at 5-80 µM | [1][2] |

| SW480 | Colorectal Cancer | Not explicitly stated, but proliferation inhibited at 5-80 µM | [1][2] |

| U-87 MG | Glioblastoma | ~20 µM | [3] |

| LN-229 | Glioblastoma | ~20 µM | [3] |

Table 2: Induction of Apoptosis in HT-29 Colorectal Cancer Cells

| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Citation |

| 0 (Control) | 1.27 ± 0.46 | [2] |

| 10 | 15.4 ± 1.97 | [2] |

| 20 | 26.3 ± 3.26 | [2] |

| 40 | 38.9 ± 3.13 | [2] |

Table 3: Regulation of Apoptosis-Related Proteins by this compound

| Cell Line | Protein | Effect of this compound | Citation |

| HT-29 | iNOS | Decrease | [1][2] |

| HT-29 | Bcl-2 | Decrease | [1][2] |

| HT-29 | Cytochrome c | Increase | [1] |

| U-87 MG | Cleaved PARP | Increase | [4][5] |

| U-87 MG | Cleaved Caspase-3 | Increase | [4][5] |

| LN-229 | Cleaved PARP | Increase | [4][5] |

| LN-229 | Cleaved Caspase-3 | Increase | [4][5] |

| U-87 MG | DAPK1 | Increase | [3][4][5] |

| LN-229 | DAPK1 | Increase | [3][4][5] |

| U-87 MG | MIB1 | Decrease | [3] |

| LN-229 | MIB1 | Decrease | [3] |

Signaling Pathways Modulated by this compound in Apoptosis

This compound orchestrates apoptosis through the modulation of several key signaling pathways.

Mitochondrial Apoptotic Pathway

The primary mechanism of this compound-induced apoptosis is through the mitochondrial pathway.[1][2] This is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction.[1][2] this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then activates caspase-9, which in turn activates effector caspases like caspase-3, leading to the execution of apoptosis.[1]

Figure 1: this compound induces the mitochondrial apoptotic pathway.

MIB1/DAPK1 Signaling Pathway in Glioblastoma

In glioblastoma cells, this compound has been shown to induce apoptosis by targeting the Mindbomb 1 (MIB1)/Death-Associated Protein Kinase 1 (DAPK1) axis.[3][4][5] this compound decreases the expression of the E3 ubiquitin ligase MIB1.[3] This reduction in MIB1 leads to a decrease in the ubiquitination and subsequent degradation of its substrate, DAPK1.[3][4] The accumulation of DAPK1, a pro-apoptotic protein, then triggers the apoptotic cascade, evidenced by increased levels of cleaved PARP and cleaved caspase-3.[4][5]

Figure 2: this compound regulates the MIB1/DAPK1 pathway in glioblastoma.

Putative Involvement of Other Signaling Pathways

While direct evidence is still emerging, the broader literature on flavonoids and related compounds suggests that this compound may also influence other key signaling pathways involved in apoptosis:

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer. Some studies on other natural compounds suggest that inhibition of this pathway can lead to apoptosis.[6] Further investigation is required to confirm the direct effect of this compound on this pathway in the context of apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation and apoptosis. The specific role of this compound in modulating different branches of the MAPK pathway (e.g., ERK, JNK, p38) to induce apoptosis warrants further research.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Some flavonoids have been shown to inhibit NF-κB activity, which can sensitize cancer cells to apoptosis. While this compound has been reported to suppress NF-κB activation in the context of inflammation, its direct role in apoptosis induction via this pathway needs to be elucidated.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HT-29, U-87 MG) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in apoptotic pathways.

-

Protein Extraction: Lyse the this compound-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, cleaved caspase-3, PARP, DAPK1, MIB1, β-actin) overnight at 4°C. Specific antibody concentrations should be optimized as per the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Experimental Workflow Diagram

Figure 3: General experimental workflow for investigating this compound's role in apoptosis.

Conclusion and Future Directions

This compound is a potent inducer of apoptosis in cancer cells, primarily acting through the mitochondrial pathway and, in specific cancer types like glioblastoma, by modulating the MIB1/DAPK1 signaling axis. The quantitative data and established experimental protocols provide a solid foundation for further research. Future studies should focus on elucidating the direct role of this compound in modulating the PI3K/Akt, MAPK, and NF-κB pathways in the context of apoptosis. Additionally, in vivo studies are crucial to validate the therapeutic potential of this compound as an anti-cancer agent. This technical guide serves as a valuable resource to accelerate research and development efforts in harnessing the therapeutic potential of this compound for cancer treatment.

References

- 1. This compound induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Sanggenon C: A Natural Hypotensive Agent – A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon C, a Diels-Alder type adduct flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising natural compound with significant hypotensive properties. This technical guide provides an in-depth overview of the scientific evidence supporting the discovery and characterization of this compound as a potential therapeutic agent for hypertension. This document details the experimental methodologies used to evaluate its efficacy, presents the available quantitative data, and elucidates the current understanding of its mechanism of action.

Quantitative Data on Hypotensive and Vasorelaxant Effects

While direct dose-response studies on the hypotensive and vasorelaxant effects of isolated this compound are not extensively available in the public domain, preliminary studies have demonstrated its potential. An early study reported that an intravenous injection of this compound at a dose of 1 mg/kg produced a significant hypotensive effect in rabbits.

Further research has focused on its role in models of cardiac hypertrophy, which is closely linked to hypertension. In a study utilizing a mouse model of cardiac hypertrophy induced by transverse aortic constriction, administration of this compound demonstrated beneficial effects on hemodynamic parameters.

Table 1: Effect of this compound on Hemodynamic Parameters in a Mouse Model of Cardiac Hypertrophy

| Parameter | Vehicle | This compound (10 mg/kg) | This compound (20 mg/kg) |

| Diastolic Blood Pressure | Increased | Normalized | Normalized |

| End-Diastolic Pressure (EDP) | Increased | Decreased | Normalized |

| Cardiac Output (CO) | Decreased | - | Normalized |

| dP/dt max | Decreased | - | Normalized |

| dP/dt min | Decreased | - | Normalized |

Data adapted from studies on pressure overload-induced cardiac hypertrophy. "Normalized" indicates a return towards baseline levels observed in control animals.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the evaluation of hypotensive and vasorelaxant agents like this compound.

Ex Vivo Vasorelaxant Activity Assay (Isolated Aortic Ring Assay)

This assay is a cornerstone for assessing the direct effect of a compound on blood vessel tone.

Objective: To determine the dose-dependent vasorelaxant effect of this compound on isolated arterial rings pre-contracted with a vasoconstrictor agent (e.g., phenylephrine).

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

The rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

-

Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 2-3 mm in width.

-

Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.

-

Endothelial integrity is assessed by contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium. For endothelium-denuded experiments, the endothelium is removed by gently rubbing the intimal surface of the ring.

-

After a washout period, a stable contraction is induced with phenylephrine (1 µM).

-

Once the contraction reaches a plateau, cumulative concentrations of this compound are added to the organ bath to obtain a dose-response curve.

-

The relaxant effect is expressed as a percentage of the pre-contraction induced by phenylephrine.

-

To investigate the mechanism of action, the protocol can be repeated in the presence of specific inhibitors, such as L-NAME (a nitric oxide synthase inhibitor) or in calcium-free Krebs solution.

In Vivo Hypotensive Activity Measurement

This protocol is used to assess the effect of this compound on systemic blood pressure in a living organism.

Objective: To measure the dose-dependent effect of intravenously administered this compound on mean arterial pressure (MAP) in anesthetized rats.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats

-

Anesthetic agent (e.g., urethane and α-chloralose)

-

Catheters (for carotid artery and jugular vein)

-

Pressure transducer

-

Data acquisition system

-

Heparinized saline

-

This compound solution

Procedure:

-

Rats are anesthetized with an appropriate anesthetic agent.

-

The trachea is cannulated to ensure a clear airway.

-

The right carotid artery is cannulated with a heparinized saline-filled catheter connected to a pressure transducer for continuous measurement of arterial blood pressure.

-

The left jugular vein is cannulated for the administration of this compound.

-

After a stabilization period to allow the blood pressure to reach a steady state, a baseline blood pressure reading is recorded.

-

Increasing doses of this compound are administered intravenously, and the changes in mean arterial pressure (MAP) are recorded.

-

The hypotensive effect is calculated as the percentage decrease in MAP from the baseline.

Mechanism of Action: Elucidating the Signaling Pathways

The precise signaling pathway of this compound-induced vasodilation is still under investigation. However, based on the known mechanisms of other flavonoids and preliminary data, two primary pathways are hypothesized to be involved: the endothelium-dependent nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and the direct inhibition of calcium channels in vascular smooth muscle cells.

Some studies have shown that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) in macrophages, an effect relevant to its anti-inflammatory properties[1]. However, its effect on endothelial nitric oxide synthase (eNOS), which is crucial for vasodilation, requires further specific investigation.

Hypothesized Signaling Pathways

The following diagrams illustrate the potential signaling cascades through which this compound may exert its hypotensive effects.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Sanggenon C by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of Sanggenon C, a bioactive prenylated flavonoid found in Morus alba (white mulberry), using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) or UV detection. The described method is based on established protocols for the analysis of flavonoids in Morus alba and is intended to provide a robust and reliable framework for the quality control and standardization of raw materials and extracts containing this compound.

Introduction

This compound is a Diels-Alder type adduct with significant biological activities, making it a compound of interest for pharmaceutical research and development. Accurate and precise quantification of this compound in plant materials and extracts is crucial for ensuring product quality, consistency, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such phytochemicals. This application note details a validated HPLC method suitable for the routine analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or a variable wavelength UV detector is suitable for this analysis. The following chromatographic conditions are recommended based on methods developed for similar flavonoids from Morus alba[1][2].

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Conditions |

| HPLC System | Waters Alliance HPLC-DAD system or equivalent |

| Column | Agilent Eclipse XD8-C18 (4.6 × 150 mm, 5 μm) or equivalent C18 column |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol |

| Gradient Elution | 0–40 min, 35–100% B40–45 min, 100% B45–52 min, 100–35% B52–60 min, 35% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 μL |

| Column Temperature | 25 °C (Room Temperature) |

| Detection | PDA detector, monitoring at 254 nm |

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of HPLC-grade methanol in a volumetric flask[1][2].

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 5 to 200 µg/mL[1][2]. These solutions are used to construct the calibration curve.

Sample Preparation (from Morus alba root bark)

The following protocol is a general guideline for the extraction of this compound from plant material. The specific extraction procedure may need to be optimized depending on the sample matrix.

-

Grinding: Grind the dried Morus alba root bark into a fine powder.

-

Extraction:

-

Filtration: Centrifuge the extract and filter the supernatant through a 0.20 µm PTFE syringe filter prior to HPLC analysis to remove particulate matter[1][2].

-

Dilution: Dilute the filtered extract with methanol to a concentration that falls within the linear range of the calibration curve. An initial concentration of 20 mg/mL of the crude extract in methanol can be prepared for analysis[1][2].

Method Validation Parameters (Expected Performance)

The following table summarizes the expected validation parameters for this HPLC method, based on data from similar validated methods for flavonoids from Morus alba[1][4][5].

Table 2: Summary of Method Validation Parameters

| Parameter | Expected Value |

| Linearity (R²) | > 0.999 |

| Linear Range | 5–200 µg/mL |

| Limit of Detection (LOD) | 0.006–0.018 µg/mL |

| Limit of Quantification (LOQ) | 0.020–0.061 µg/mL |

| Precision (RSD%) | Intra-day: < 2.27%Inter-day: < 1.65% |

| Accuracy (Recovery %) | 97.32–106.39% |

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample preparation to final quantification. This can be visualized as a decision and processing pathway.

Caption: Logical pathway of the analytical process.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in Morus alba root bark and its extracts. Adherence to the detailed protocols for sample preparation, chromatographic separation, and method validation will ensure high-quality data suitable for research, development, and quality control purposes. The provided workflows and diagrams offer a clear visual guide to the experimental and logical processes involved.

References

Application Note: Quantitative Analysis of Sanggenon C in Biological Samples using UPLC-ESI-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantification of Sanggenon C in biological matrices, specifically plasma, using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS). The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies of this bioactive prenylated flavonoid. The methodology employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Introduction

This compound, a Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. This necessitates a robust and reliable bioanalytical method for its accurate quantification in biological samples. UPLC-ESI-MS/MS offers superior speed, resolution, and sensitivity compared to conventional HPLC methods, making it the ideal platform for this application.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC Conditions

Chromatographic separation is achieved on a C18 reversed-phase column.

| Parameter | Condition |

| Column | Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |